

# (5R)-Dinoprost Tromethamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

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This in-depth technical guide provides a comprehensive overview of **(5R)-Dinoprost tromethamine**, a synthetic analog of the naturally occurring prostaglandin F2 $\alpha$ . This document details its chemical identity, physicochemical properties, mechanism of action through its signaling pathway, and representative experimental protocols for its use in research.

## Chemical Identity and Synonyms

**(5R)-Dinoprost tromethamine** is a well-characterized compound with the Chemical Abstracts Service (CAS) number 38562-01-5.<sup>[1][2][3][4]</sup> It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Synonym	Reference
Dinoprost Trometamol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Prostaglandin F2 $\alpha$ tromethamine salt	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
PGF2 $\alpha$ THAM	<a href="#">[6]</a>
Lutalyse	<a href="#">[6]</a>
Prostin F2 Alpha	<a href="#">[1]</a> <a href="#">[6]</a>
Dinolytic	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Zinoprost	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
(5Z,9 $\alpha$ ,11 $\alpha$ ,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dienoic acid tris salt	<a href="#">[4]</a> <a href="#">[8]</a>
PGF2 $\alpha$ -Tris	<a href="#">[4]</a>
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9 $\alpha$ ,11 $\alpha$ ,13E,15S)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)	<a href="#">[3]</a> <a href="#">[7]</a>

## Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of **(5R)-Dinoprost tromethamine** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C24H45NO8	[7]
Molecular Weight	475.62 g/mol	[7]
Appearance	White to off-white crystalline powder	[1]
Melting Point	100-101 °C	
Solubility	DMSO: 95 mg/mL, Water: 95 mg/mL, Ethanol: 95 mg/mL	
Storage Conditions	Store at -20°C for long-term stability.	
Hazard Statements	H302 (Harmful if swallowed), H360 (May damage fertility or the unborn child)	
Precautionary Statements	P202, P264, P270, P280, P301+P312, P308+P313	

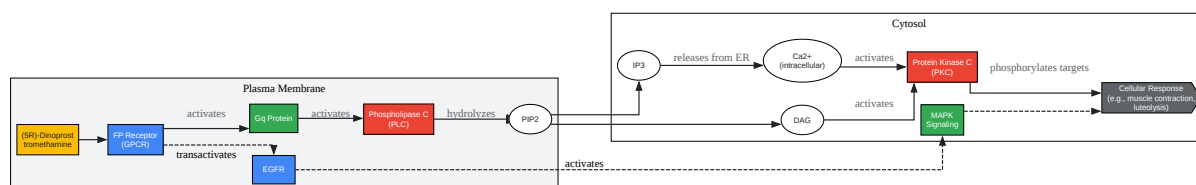
## Mechanism of Action and Signaling Pathway

**(5R)-Dinoprost tromethamine** exerts its biological effects by acting as a potent agonist of the Prostaglandin F2 $\alpha$  receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family. The activation of the FP receptor initiates a cascade of intracellular signaling events.

Upon binding of **(5R)-Dinoprost tromethamine**, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the dissociation of the Gq subunit, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. In some cell

types, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.



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Caption: Signaling pathway of **(5R)-Dinoprost tromethamine** via the FP receptor.

## Experimental Protocols

The following is a representative experimental protocol for studying the luteolytic effect of **(5R)-Dinoprost tromethamine** in a bovine model, synthesized from methodologies reported in the scientific literature.

Objective: To evaluate the efficacy of **(5R)-Dinoprost tromethamine** in inducing luteolysis in dairy cows.

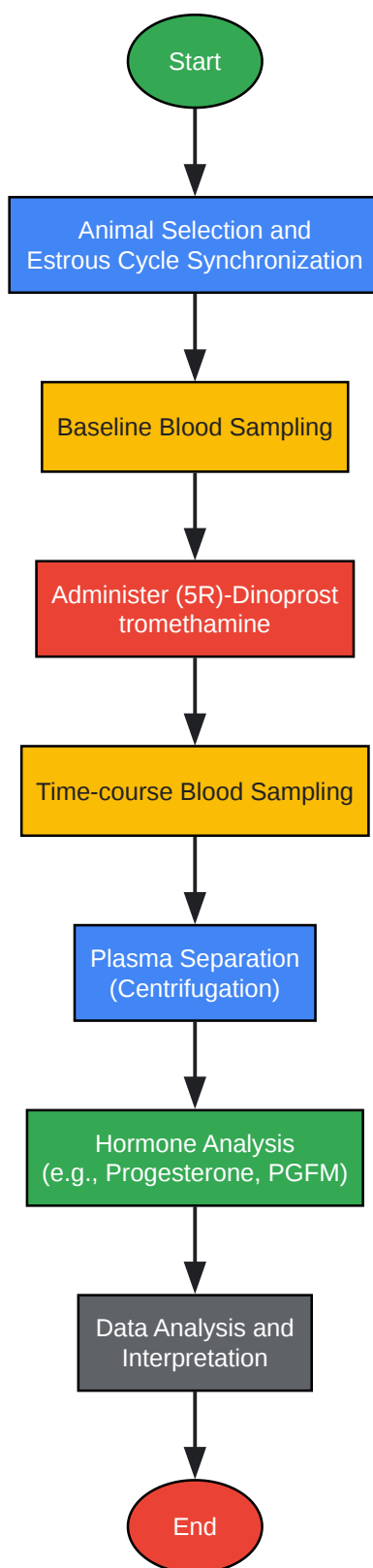
Materials:

- **(5R)-Dinoprost tromethamine** sterile solution
- Healthy, non-pregnant, cycling dairy cows

- Blood collection tubes (e.g., containing K2 EDTA)
- Centrifuge
- Hormone assay kits (e.g., for progesterone and 13,14-dihydro-15-keto-prostaglandin F2 $\alpha$  [PGFM])
- Syringes and needles for administration and blood collection

#### Methodology:

- **Animal Selection and Synchronization:** Select healthy, cycling dairy cows and synchronize their estrous cycles using a standard protocol (e.g., Ovsynch).
- **Baseline Sampling:** On a predetermined day of the synchronized cycle (e.g., Day 7 post-estrus), collect a baseline blood sample from the jugular or coccygeal vein.
- **Treatment Administration:** Administer a single dose of **(5R)-Dinoprost tromethamine** (e.g., 25 mg) via intramuscular (IM) or subcutaneous (SC) injection.
- **Post-Treatment Blood Sampling:** Collect blood samples at specific time points following administration. A typical sampling schedule might be: 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection.
- **Plasma Separation:** Centrifuge the collected blood samples to separate the plasma.
- **Hormone Analysis:** Analyze the plasma samples for progesterone and PGFM concentrations using validated enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
- **Data Analysis:** Compare the post-treatment hormone concentrations to the baseline levels to determine the onset and extent of luteolysis.



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Caption: A typical experimental workflow for studying **(5R)-Dinoprost tromethamine**.

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